molecular formula C10H19BrO2 B3011058 Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- CAS No. 130464-88-9

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-

Cat. No. B3011058
CAS RN: 130464-88-9
M. Wt: 251.164
InChI Key: GUEMBXJPCMQKJW-MRVPVSSYSA-N
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Description

“Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, ®-” is a chemical compound. It is a derivative of pentanoic acid, which is also known as valeric acid . The compound has a bromine atom at the 2nd carbon, a methyl group at the 4th carbon, and a 1,1-dimethylethyl ester group .

Scientific Research Applications

Synthesis and Chemical Applications

  • Stereoselective Synthesis of Amino Acids : The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids. A method involved the alkylation of imines with specific bromo-fluoroethanes and bromo-fluoropropenes, followed by deprotection steps (Laue, Kröger, Wegelius, & Haufe, 2000).

  • Intermediate for Pyrethroids Pesticides Synthesis : 3,3-Dimethyl-4-pentenoic acid methyl ester, a closely related compound, is an important intermediate in the synthesis of pyrethroids pesticides. The compound was prepared through Claisen rearrangement and transesterification reaction, showing significant industrial potential (Peng Chu-he, 2012).

  • Fragrance and Plasticizer Production : Methyl valerate, also known as methyl pentanoate, which is a methyl ester of pentanoic acid, is used as a fragrance in beauty care products, soaps, and detergents. It also serves as a plasticizer, indicating a broad application in industrial processes (Chen, Chung, & Lee, 2016).

Biochemical and Pharmaceutical Research

  • Structural Elucidation of Enantiopure and Racemic Acids : The structural elucidation of (R)- and rac-2-bromo-3-methylbutyric acid (a structurally similar compound) provided insights into intermolecular interactions and hydrogen bonding motifs in the solid state, which is crucial for understanding the behavior of such compounds in chemical and pharmaceutical applications (Seidel, Nöthling, Goddard, & Lehmann, 2020).

  • Inhibitors of Mycolic Acid Biosynthesis : Compounds related to pentanoic acid have been investigated for their potential to inhibit mycolic acid biosynthesis, showing promise in the study of antibacterial agents against mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

  • Inhibitors of Nitric Oxide Synthase (NOS) Activity : Pentanoic acid derivatives have been explored as prodrugs for inhibitors of NOS activity, providing valuable insights into therapeutic approaches for targeting hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).

properties

IUPAC Name

tert-butyl (2R)-2-bromo-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMBXJPCMQKJW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-

Synthesis routes and methods

Procedure details

The product from Step 1 above (63.3 g, 0.32 mol) was dissolved in dichloromethane (250 mL), concentrated sulfuric acid (2 mL) was added, and cooled to −40° C. in a pressure bottle. Isobutene was condensed into the solution to roughly double the volume, and the mixture was then allowed to warm to room temperature overnight. Following evaporation to half of the volume under reduced pressure, the solution was washed with 10% aqueous sodium bicarbonate, dried over Na2SO4, and thoroughly evaporated under reduced pressure at room temperature to leave the title compound as a yellow oil (79.9 g, 0.314 mol; 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

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